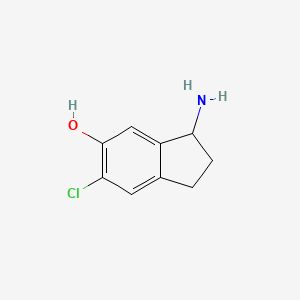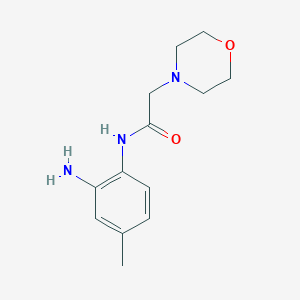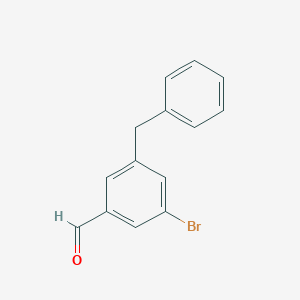
3-Benzyl-5-bromobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-bromobenzaldehyde is an organic compound characterized by a benzene ring substituted with a benzyl group at the 3-position and a bromo group at the 5-position, along with an aldehyde group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination of 3-Benzylbenzaldehyde: This method involves the bromination of 3-Benzylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions.
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of aluminum chloride (AlCl3), followed by bromination and oxidation steps.
Industrial Production Methods:
Large-Scale Bromination: Industrial production often involves large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield.
Catalytic Systems: Advanced catalytic systems are employed to enhance the efficiency and selectivity of the reactions involved in the synthesis of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 3-Benzyl-5-bromobenzyl alcohol.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a range of substituted benzaldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH3) are used for substitution reactions.
Major Products Formed:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohol derivatives.
Substitution Products: Various substituted benzaldehydes.
Aplicaciones Científicas De Investigación
3-Benzyl-5-bromobenzaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of dyes, fragrances, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 3-Benzyl-5-bromobenzaldehyde exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to biological responses.
Pathways: It may be involved in signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
3-Bromobenzaldehyde: Lacks the benzyl group, resulting in different reactivity and applications.
4-Bromobenzaldehyde: Bromine at a different position, leading to distinct chemical behavior.
3-Benzylbenzaldehyde:
Uniqueness: 3-Benzyl-5-bromobenzaldehyde is unique due to its combination of a benzyl group and a bromo group on the benzene ring, which provides versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C14H11BrO |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
3-benzyl-5-bromobenzaldehyde |
InChI |
InChI=1S/C14H11BrO/c15-14-8-12(7-13(9-14)10-16)6-11-4-2-1-3-5-11/h1-5,7-10H,6H2 |
Clave InChI |
GDBOOSPVKFXAAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


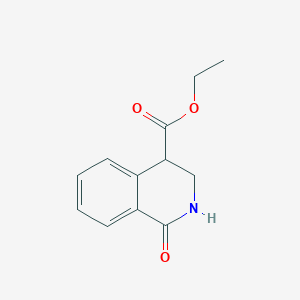
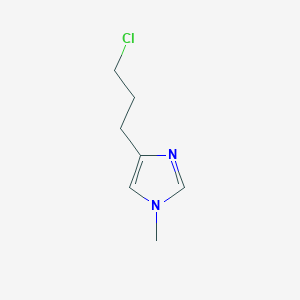
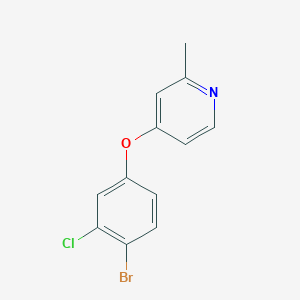
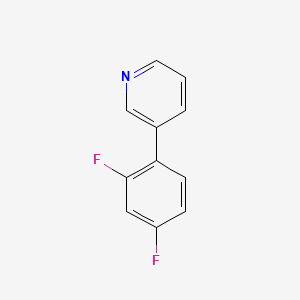
![[1-(2-Pyrrolidin-1-ylethyl)pyrazol-4-yl]boronic acid](/img/structure/B15357887.png)
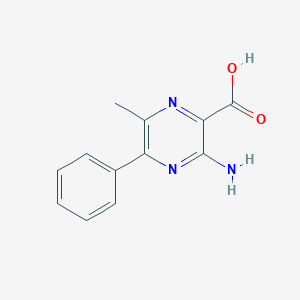
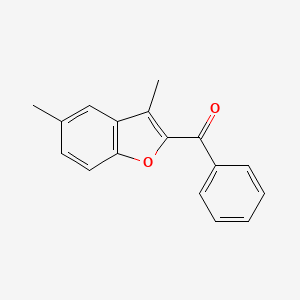
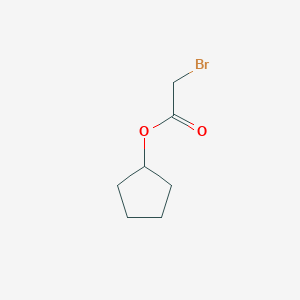
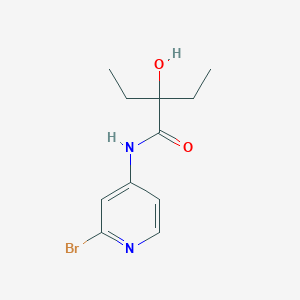
![5-Butyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B15357916.png)
![4-chloro-6-methyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357918.png)

